Tetrabutylphosphonium tetrafluoroborate

Übersicht

Beschreibung

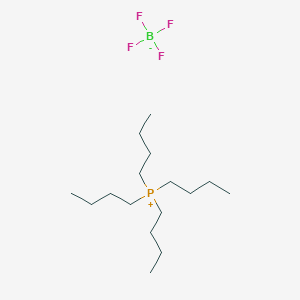

Tetrabutylphosphonium tetrafluoroborate is an organic phosphonium salt with the chemical formula C₁₆H₃₆BF₄P. It is commonly used in various chemical applications due to its unique properties, such as high thermal stability and solubility in organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrabutylphosphonium tetrafluoroborate can be synthesized by reacting tetrabutylphosphonium chloride with sodium tetrafluoroborate in an aqueous solution. The reaction is typically carried out with a molar ratio of 1:1.1 and stirred for 24 hours. The product is then extracted using methylene dichloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous stirring and controlled temperature environments .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrabutylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium ion.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents like methanol or dichloromethane.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various phosphonium salts .

Wissenschaftliche Forschungsanwendungen

Electrochemistry

Tetrabutylphosphonium tetrafluoroborate serves as an effective electrolyte in electrochemical cells. Its high ionic conductivity and stability make it suitable for use in batteries and fuel cells. The compound enhances the performance of these systems by improving charge transport and reducing energy losses during operation.

Key Findings:

- Conductivity: Studies have shown that this compound exhibits high conductivity, which is essential for efficient electrochemical reactions .

- Battery Applications: It has been successfully used as an electrolyte in lithium-ion batteries, demonstrating improved electrochemical stability and energy density compared to traditional electrolytes .

Organic Synthesis

In organic synthesis, this compound acts as a phase transfer catalyst. This property facilitates the transfer of reactants between different phases, significantly enhancing reaction rates and yields.

Applications in Organic Synthesis:

- Catalytic Reactions: The compound is utilized in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals, by promoting reactions that involve quaternary ammonium salts .

- Case Study: A notable study demonstrated its effectiveness in synthesizing biologically relevant macrolactones, showcasing its utility in complex organic transformations .

Analytical Chemistry

This compound finds applications in analytical chemistry, particularly in ion chromatography. It aids in the separation and analysis of ions, providing accurate results crucial for environmental monitoring and quality control.

Key Insights:

- Ion Separation: The compound enhances the resolution of ion separation processes, making it valuable for detecting trace ions in various samples .

- Quality Control: Its use in quality control testing has been documented, ensuring compliance with regulatory standards in various industries .

Polymer Science

In polymer science, this compound is employed in the synthesis of ionic liquids and advanced materials. These materials exhibit unique properties beneficial for various applications, including coatings and adhesives.

Applications:

- Ionic Liquids: It serves as a precursor for synthesizing ionic liquids that possess low volatility and high thermal stability, making them suitable for use as solvents and electrolytes .

- Flame Retardancy: Research indicates that incorporating this compound into polymers can enhance their flame retardancy properties, making them safer for use in construction and manufacturing .

Nanotechnology

The stabilization of nanoparticles is another critical application area for this compound. It plays a vital role in developing innovative materials used in electronics and catalysis.

Significant Findings:

- Nanoparticle Stabilization: The compound has been shown to effectively stabilize nanoparticles during synthesis, which is essential for producing consistent and high-quality materials .

- Electronics Applications: Its properties make it suitable for applications in electronic devices where stability and conductivity are paramount .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which tetrabutylphosphonium tetrafluoroborate exerts its effects involves the interaction of the phosphonium ion with various molecular targets. In catalytic reactions, the phosphonium ion acts as a Lewis base, facilitating the formation of reaction intermediates. The tetrafluoroborate anion provides stability to the compound, allowing it to participate in a wide range of chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tetrabutylammonium tetrafluoroborate

- Triethyloxonium tetrafluoroborate

- Trimethyloxonium tetrafluoroborate

Uniqueness

Tetrabutylphosphonium tetrafluoroborate is unique due to its high thermal stability and solubility in organic solvents. Compared to similar compounds, it offers better performance in catalytic applications and electrochemical processes .

Biologische Aktivität

Tetrabutylphosphonium tetrafluoroborate (TBATFB) is a quaternary ammonium salt that has garnered attention for its diverse biochemical applications and biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and research findings, supported by data tables and case studies.

Overview of this compound

- Chemical Formula : CHBFN

- CAS Number : 429-42-5

- Molecular Weight : 329.268 g/mol

- Melting Point : 155-161 °C

- Solubility : Soluble in methanol

TBATFB primarily acts as a phase transfer catalyst and an electrolyte , facilitating the transfer of ions in electrochemical systems. Its role in biochemical reactions includes:

- Ion Transfer : Enhances the efficiency of reactions by facilitating the transfer of reactants between different phases.

- Cellular Interaction : Modulates cellular processes such as cell signaling pathways and gene expression by affecting ionic balance within cells .

The compound exhibits significant biochemical properties, including:

- Electrochemical Activity : Acts as an electrolyte in various reactions, influencing metabolic pathways and cellular metabolism .

- Enzyme Interaction : Interacts with enzymes involved in the synthesis of biologically relevant compounds, such as macrolactones.

- Cellular Effects : Influences ion channels and transporters, impacting cellular function and signaling.

Case Studies

- Voltammetric Determination of Δ(9)-THC :

- Synthesis of Sansalvamide A :

Pharmacokinetics

TBATFB exhibits specific pharmacokinetic properties:

- Absorption and Distribution : It is known to be hygroscopic and can influence its absorption rates in biological systems. Its solubility in methanol suggests it can be effectively absorbed in organic solvents .

- Metabolism : Studies indicate that TBATFB can influence metabolic flux and alter metabolite levels, particularly in the context of electrochemical assays .

Dosage Effects

Research indicates that the biological effects of TBATFB are dose-dependent:

- Low Doses : At lower concentrations, it enhances biochemical reactions without significant toxicity.

- High Doses : Higher concentrations may lead to cytotoxic effects, including cellular damage and disruption of metabolic processes .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBFN |

| Melting Point | 155-161 °C |

| Solubility | Methanol (soluble) |

| Role | Phase transfer catalyst |

| Applications | Electrolyte in voltammetry |

Eigenschaften

IUPAC Name |

tetrabutylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHYJSDSHOWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[P+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-60-1 | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1813-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001813601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylphosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of Tetrabutylphosphonium tetrafluoroborate in material science?

A1: this compound ([P4444][BF4]) is often employed as a component in hybrid films due to its ability to undergo thermally reversible phase-separation and dissolution transitions. This property allows for the creation of materials with tunable optical properties. For instance, researchers have developed a hybrid film composed of poly(vinyl acetate), this compound, and a fluorescent dopant. By controlling the thermal treatment of the film, they achieved emission modulation based on the phase transitions of the material. [] Additionally, this compound is utilized in the modification of bentonite clay. When this compound is incorporated into the clay structure, it increases the interlayer spacing, making it suitable for the development of polymer nanocomposites with improved mechanical properties. []

Q2: How does this compound behave in different solvents?

A2: The behavior of this compound is significantly influenced by the solvent environment. Studies investigating the conductance of this compound in various solvents like acetonitrile, tetrahydrofuran, and 1,3-dioxolane revealed that its ionic association and solvation properties change depending on the solvent's properties. [] For instance, in solvents with lower polarity like tetrahydrofuran and 1,3-dioxolane, this compound exhibits a higher tendency for triple-ion formation, as indicated by deviations in conductivity measurements. [] This behavior can be attributed to weaker solvent-solute interactions, leading to stronger ionic interactions.

Q3: Can this compound be used as a catalyst, and if so, in what types of reactions?

A3: Yes, this compound has shown promising catalytic activity in amination reactions. Specifically, it plays a crucial role in a dihydrogen autotransfer strategy for the amination of bio-alcohols to generate higher amines. [] In this context, this compound, when combined with a cobalt catalyst, facilitates the activation of the alcohol reactant through hydrogen bonding interactions, which ultimately promotes the amination process. [] This catalytic system offers a greener alternative for synthesizing higher amines from readily available bio-alcohols.

Q4: How does the structure of this compound relate to its function in these applications?

A4: The structure of this compound, featuring a bulky tetrabutylphosphonium cation and a tetrafluoroborate anion, significantly contributes to its unique properties and applications. The bulky cation with its long alkyl chains enhances the solubility of the ionic liquid in less polar solvents and polymers. [] This characteristic makes it suitable for applications like modifying clay materials and forming polymer blends. [] Additionally, the choice of the anion, in this case, tetrafluoroborate, influences the compound's conductivity, thermal stability, and catalytic activity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.